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Compound of Interest

Compound Name: Ruzadolane

Cat. No.: B1680290 Get Quote

Important Note: The initial request for "Ruzadolane" did not yield any specific scientific

information. It is highly probable that this was a misspelling of "Riluzole," a well-documented

neuroprotective agent. The following application notes and protocols are therefore based on

the extensive research available for Riluzole.

Introduction

Riluzole is a benzothiazole derivative and the first FDA-approved medication for the treatment

of amyotrophic lateral sclerosis (ALS).[1][2] Its neuroprotective properties have made it a

valuable pharmacological tool in a wide range of neuroscience research applications beyond

ALS, including studies on other neurodegenerative diseases, spinal cord injury, and glioma.[1]

[3][4]

The primary mechanism of action of Riluzole is the modulation of glutamatergic

neurotransmission. However, its effects are multifaceted and include the inactivation of voltage-

gated sodium channels, inhibition of certain postsynaptic glutamate receptors, and interference

with intracellular signaling pathways. These properties make Riluzole a subject of interest for

researchers investigating excitotoxicity, neuronal hyperexcitability, and neurodegeneration.

These application notes provide an overview of Riluzole's use in neuroscience research, with

detailed protocols for key in vitro and in vivo experiments.
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Riluzole exerts its neuroprotective effects through several mechanisms:

Inhibition of Glutamate Release: Riluzole inhibits the release of the excitatory

neurotransmitter glutamate from presynaptic terminals. This is thought to be partly due to the

inactivation of voltage-dependent sodium channels on these terminals.

Blockade of Voltage-Gated Sodium Channels: Riluzole preferentially blocks tetrodotoxin-

sensitive (TTX-S) sodium channels, particularly those associated with damaged neurons, by

stabilizing their inactivated state. It shows a preference for inhibiting the persistent sodium

current (INaP) over the transient current (INaT).

Postsynaptic Effects: Riluzole can non-competitively block N-methyl-D-aspartate (NMDA)

receptors, mitigating the postsynaptic effects of glutamate.

Intracellular Signaling: It has been shown to interfere with intracellular events that follow

transmitter binding at excitatory amino acid receptors. Additionally, Riluzole can directly

inhibit Protein Kinase C (PKC), which may contribute to its antioxidative neuroprotective

effects.

Enhancement of Glutamate Uptake: Some studies suggest that Riluzole may also stimulate

glutamate uptake from the synapse.
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Caption: Riluzole's dual action on presynaptic and postsynaptic terminals to reduce

glutamatergic excitotoxicity.
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Application Area Description Key Findings

Amyotrophic Lateral Sclerosis

(ALS)

As a therapeutic agent,

Riluzole is used to extend

survival and/or time to

tracheostomy in ALS patients.

In research, it serves as a

benchmark compound in

preclinical ALS models.

Modestly extends lifespan in

both human ALS patients and

transgenic rodent models of

ALS.

Spinal Cord Injury (SCI)

Investigated for its

neuroprotective effects to

reduce secondary injury

cascades following traumatic

or ischemic SCI.

Diminishes neurological tissue

destruction and promotes

functional recovery in animal

SCI models.

Alzheimer's Disease (AD)

Studied for its potential to

mitigate glutamate-mediated

toxicity, a pathway implicated

in AD pathogenesis.

In mouse models of AD,

Riluzole administration

prevented memory decline and

reduced amyloid beta

pathology.

Parkinson's Disease (PD)

Explored for its ability to

protect dopaminergic neurons

from excitotoxic damage.

In a rat model of PD, Riluzole

provided neuroprotection to

tyrosine hydroxylase-positive

neurons in the substantia

nigra.

Glioma

Investigated as a potential

radiosensitizer and cytotoxic

agent in brain tumors.

Increases DNA damage and

enhances cytotoxicity of

radiation in human glioma cells

in vitro and in vivo.

Hearing Loss

Researched for its potential to

protect against noise-induced

and ototoxic drug-induced

hearing loss.

Believed to exert protective

effects through antioxidant and

anti-apoptotic properties in

rodent models.
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In Vitro Neuroprotection Assay Against Glutamate
Excitotoxicity
This protocol is designed to assess the neuroprotective effects of Riluzole against glutamate-

induced cell death in primary cortical neurons.

Experimental Workflow

1. Culture Primary
Cortical Neurons

2. Pre-treat with Riluzole
(e.g., 1-10 µM) for 24h

3. Induce Excitotoxicity
with Glutamate (e.g., 50 µM)

4. Co-incubate for 24h

5. Assess Cell Viability
(MTT or LDH Assay)

6. Data Analysis:
Compare Riluzole vs. Vehicle

Click to download full resolution via product page

Caption: Workflow for an in vitro neuroprotection assay.
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Cell Culture:

Isolate cortical neurons from embryonic day 18 (E18) rat pups.

Plate dissociated neurons onto poly-D-lysine-coated 96-well plates at a density of 1 x 10^5

cells/well.

Culture in Neurobasal medium supplemented with B27 and GlutaMAX for 7-10 days to

allow for maturation.

Riluzole Treatment:

Prepare a stock solution of Riluzole in DMSO.

On the day of the experiment, dilute Riluzole in culture medium to final concentrations

(e.g., 1 µM, 5 µM, 10 µM). The final DMSO concentration should not exceed 0.1%.

Replace the old medium with the Riluzole-containing medium or vehicle control (medium

with 0.1% DMSO).

Incubate for 24 hours.

Glutamate-Induced Excitotoxicity:

Add glutamate directly to the wells to a final concentration of 50 µM.

Co-incubate the neurons with Riluzole/vehicle and glutamate for 24 hours.

Assessment of Cell Viability (MTT Assay):

Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

Solubilize the formazan crystals by adding DMSO or a solubilization buffer.

Read the absorbance at 570 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control group (without

glutamate).
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In Vivo Neuroprotection in a Rodent Model of Spinal
Cord Injury (SCI)
This protocol describes the application of Riluzole in a traumatic SCI model to evaluate its

effect on functional recovery.

Methodology

Animal Model:

Use adult female Sprague-Dawley rats (250-300g).

Anesthetize the animal and perform a laminectomy at the T10 vertebral level to expose the

spinal cord.

Induce a moderate contusion injury using a weight-drop device or a similar impactor.

Drug Administration:

Randomly assign animals to a Riluzole group or a vehicle control group.

Prepare Riluzole for injection. A common vehicle is 2-hydroxypropyl-β-cyclodextrin.

Administer Riluzole via intraperitoneal (IP) injection at a dose of 5 mg/kg.

The first dose should be administered shortly after the injury (e.g., 15 minutes post-SCI),

followed by subsequent doses as required by the study design (e.g., daily for 7 days).

Behavioral Assessment (Basso, Beattie, Bresnahan - BBB Locomotor Rating Scale):

Acclimatize animals to the open-field testing environment before surgery.

Assess hindlimb locomotor function at regular intervals post-injury (e.g., days 1, 3, 7, 14,

21, 28).

Two independent, blinded observers should score the animals' locomotor abilities on the

21-point BBB scale.
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Histological Analysis (Optional):

At the end of the study, perfuse the animals and dissect the spinal cord.

Process the tissue for histology to assess lesion volume, white matter sparing (e.g., using

Luxol Fast Blue stain), and neuronal survival (e.g., using Nissl stain).

Quantitative Data Summary
The following tables summarize key quantitative data for Riluzole from various research

studies.

Table 1: In Vitro Concentrations and Effects

Cell/Tissue
Type

Assay
Riluzole
Concentration

Observed
Effect

Reference

Human

Myotubes (ALS

patients)

Patch-clamp 1 µM
~20% reduction

in Na+ current

SH-SY5Y cells
H2O2-induced

cell death
1-10 µM

Counteracted

cell death and

ROS increase

U87MG Glioma

Cells

MTT Assay (7

days)
5-50 µM

Dose-dependent

decrease in

viable cells

Cultured Cortical

Cells

PKC Activity

Assay
30 µM

Blocked PMA-

induced

increases in

membrane PKC

activity

Organotypic

Cortical Slices

Malonate-

induced cell

death

10 µM
Inhibited

neuronal death
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Table 2: In Vivo Dosages and Models

Animal
Model

Disease/Inj
ury

Riluzole
Dosage

Route Outcome Reference

Rat
Spinal Cord

Injury
5 mg/kg IP

Promoted

functional

recovery

Rat

Parkinson's

Disease (6-

OHDA)

4 or 8 mg/kg IP

Neuroprotecti

on of TH+

neurons

Mouse
Glioma

Xenograft
10 mg/kg Oral gavage

Reduced

tumor volume

Rat

Transient

Global

Cerebral

Ischemia

Not specified Not specified

Suppressed

ischemia-

evoked

glutamate

release

Table 3: Clinical Trial Data

Condition
Patient
Population

Riluzole
Dosage

Outcome Reference

Amyotrophic

Lateral Sclerosis

(ALS)

ALS Patients 50-100 mg/day

Extended

survival and/or

time to

tracheostomy

Mild Alzheimer's

Disease
Mild AD Patients 50 mg twice daily

Slowed decline

in cerebral

glucose

metabolism

Conclusion
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Riluzole is a versatile pharmacological agent with significant applications in neuroscience

research. Its well-characterized, multi-target mechanism of action, primarily centered on the

modulation of glutamatergic neurotransmission and neuronal excitability, makes it an invaluable

tool for studying the pathophysiology of a wide array of neurological disorders. The protocols

and data presented here provide a foundation for researchers and drug development

professionals to effectively utilize Riluzole in their experimental paradigms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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